molecular formula C20H19N3O4 B5048520 4-[4-(diethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

4-[4-(diethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5048520
M. Wt: 365.4 g/mol
InChI Key: ZYJWQWWBUCSFJA-AQTBWJFISA-N
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Description

The compound “4-[4-(diethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one” is a type of oxazolone, which is a five-membered heterocyclic compound containing nitrogen and oxygen as hetero atoms . The C-2 and C-4 positions of the oxazolone are crucial for their various biological activities .


Synthesis Analysis

Oxazolones are readily prepared from N-protected amino acids by dehydration . A specific synthesis method for this compound was not found in the available resources.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and biological activities. More research could also be done to determine its physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-22(4-2)16-9-5-14(6-10-16)13-18-20(24)27-19(21-18)15-7-11-17(12-8-15)23(25)26/h5-13H,3-4H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJWQWWBUCSFJA-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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